3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one
Description
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one is a structurally complex heterocyclic molecule. Its core features include:
- A 3,5-dimethyl-1,2-oxazole moiety, a five-membered aromatic ring containing oxygen and nitrogen, known for enhancing metabolic stability in medicinal chemistry .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-14-16(15(2)28-22-14)6-7-19(26)23-9-11-24(12-10-23)20(27)17-13-21-25-8-4-3-5-18(17)25/h3-5,8,13H,6-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVZAEYTDASGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one represents a novel structure in medicinal chemistry, combining oxazole and pyrazole moieties. This article explores its biological activity, including pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
| Component | Structure |
|---|---|
| Oxazole Ring | 3,5-dimethyl-1,2-oxazole |
| Pyrazole Ring | Pyrazolo[1,5-a]pyridine |
| Piperazine Moiety | 4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl |
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. Key methods include:
- Formation of the Oxazole Ring : Achieved through cyclization reactions involving appropriate precursors.
- Formation of the Pyrazole Ring : Typically involves the reaction of hydrazines with carbonyl compounds.
- Final Coupling Reaction : Often employs palladium-catalyzed cross-coupling techniques to join the oxazole and pyrazole rings.
Antimicrobial Properties
Recent studies have indicated that derivatives containing oxazole and pyrazole rings exhibit significant antimicrobial activity. For instance, compounds similar to this structure have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Activity
Research has demonstrated that compounds with similar scaffolds possess anticancer properties. The ability to induce apoptosis in cancer cells has been noted in several studies. For example, a derivative was shown to inhibit tumor growth in xenograft models by modulating pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory potential of related compounds. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been documented, suggesting a role in managing conditions like arthritis and other inflammatory diseases.
Study 1: Antimicrobial Evaluation
In a recent study, a series of oxazole-pyrazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated an IC50 value significantly lower than standard antibiotics, indicating superior efficacy.
Study 2: Anticancer Activity
A study conducted on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. In vivo studies showed a marked reduction in tumor size when administered at therapeutic doses.
Research Findings Summary
The biological activities of This compound can be summarized as follows:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Cores
Table 1: Structural Comparison of Heterocyclic Cores
Key Differences :
- The pyrazolo[1,5-a]pyridine in the target compound differs from pyrazolo-pyrimidines by replacing a pyrimidine nitrogen with a carbon, reducing hydrogen-bonding capacity but increasing lipophilicity.
- Compared to N-substituted pyrazolines , the target compound’s oxazole and pyrazolo-pyridine systems confer greater aromaticity and metabolic stability.
Reactivity Insights :
- The target compound’s 3,5-dimethyloxazole may resist electrophilic substitution, favoring stability over further functionalization .
- In contrast, pyrazolo-pyrimidines allow regioselective modifications due to their nitrogen-rich cores.
Physicochemical Properties
Table 3: Property Comparison
Notable Trends:
- The piperazine-propanone linker in the target compound may improve solubility compared to nitro/cyano-substituted analogues .
- 3,5-dimethyloxazole contributes to higher thermal stability, as seen in similar oxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
